
2,5-Bis(tert-butyldimethylsilyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(tert-butyldimethylsilyl)thiophene is a silyl-substituted thiophene derivative. This compound is known for its unique structural properties, which make it a valuable building block in various fields, including organic electronics and materials science. The presence of tert-butyldimethylsilyl groups enhances its stability and solubility, making it suitable for a range of applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(tert-butyldimethylsilyl)thiophene typically involves the silylation of thiophene derivatives. One common method includes the reaction of thiophene with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale silylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Bis(tert-butyldimethylsilyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Halogens, nitrating agents.
Coupling Reactions: Palladium catalysts, boronic acids, stannanes.
Major Products:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Substitution: Halogenated thiophenes, nitrothiophenes.
Coupling Reactions: Biaryl thiophenes, thiophene-based polymers.
Aplicaciones Científicas De Investigación
2,5-Bis(tert-butyldimethylsilyl)thiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and conductive polymers.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Photovoltaics: Incorporated into organic photovoltaic cells to enhance their efficiency and stability.
Sensors: Utilized in the fabrication of chemical sensors due to its sensitivity to various analytes.
Mecanismo De Acción
The mechanism by which 2,5-Bis(tert-butyldimethylsilyl)thiophene exerts its effects is primarily related to its electronic structure. The silyl groups influence the electron density distribution within the thiophene ring, enhancing its reactivity and stability. This modification allows the compound to participate in various electronic processes, making it suitable for applications in organic electronics and materials science .
Comparación Con Compuestos Similares
4,4′-Bibenzo[c]thiophene: Another silyl-substituted thiophene derivative used in organic electronics.
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its optical brightening properties and used in photoluminescence experiments.
Uniqueness: 2,5-Bis(tert-butyldimethylsilyl)thiophene stands out due to its enhanced stability and solubility, which are imparted by the tert-butyldimethylsilyl groups. These properties make it particularly valuable in applications requiring high-performance materials with robust electronic properties .
Propiedades
Número CAS |
143810-35-9 |
|---|---|
Fórmula molecular |
C16H32SSi2 |
Peso molecular |
312.7 g/mol |
Nombre IUPAC |
tert-butyl-[5-[tert-butyl(dimethyl)silyl]thiophen-2-yl]-dimethylsilane |
InChI |
InChI=1S/C16H32SSi2/c1-15(2,3)18(7,8)13-11-12-14(17-13)19(9,10)16(4,5)6/h11-12H,1-10H3 |
Clave InChI |
NKUDLDFDHRNJJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)C1=CC=C(S1)[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[(2-Methylpropane-1,3-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12544400.png)
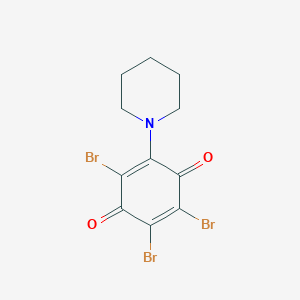

![4-[2-(3,5-Dichlorophenyl)-6-(pyridin-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B12544416.png)

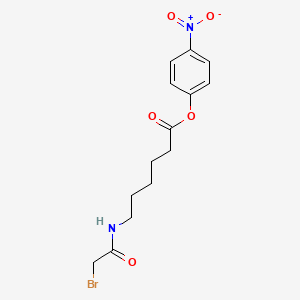

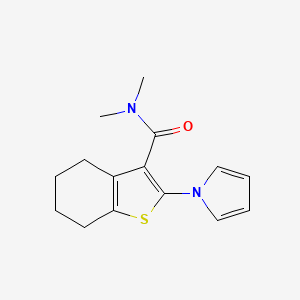

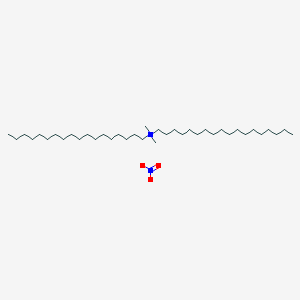
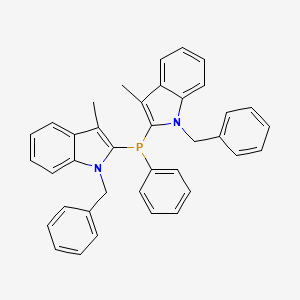

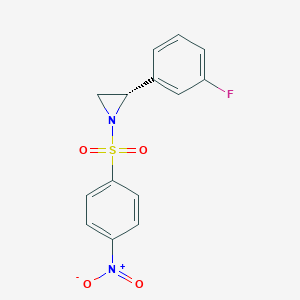
![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)
